4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile
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Overview
Description
4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile is a chemical compound with the molecular formula C18H20FN5O2 and a molecular weight of 357.38 g/mol . This compound is known for its role as an impurity in the synthesis of Trelagliptin, a pharmaceutical drug used in the treatment of type 2 diabetes .
Preparation Methods
The synthesis of 4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile involves several steps. One common synthetic route includes the reaction of 4-fluorobenzonitrile with a pyrimidine derivative under specific conditions . The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Scientific Research Applications
4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile can be compared with other similar compounds, such as:
Trelagliptin: A pharmaceutical drug used in the treatment of type 2 diabetes.
Saflufenacil: A herbicide with a similar pyrimidine structure.
Paliperidone Impurity J: An impurity in the synthesis of the antipsychotic drug Paliperidone.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C18H20FN5O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20FN5O2/c1-23-17(25)8-16(22-15-3-2-6-21-10-15)24(18(23)26)11-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15,21-22H,2-3,6,10-11H2,1H3 |
InChI Key |
CSFHKHJLTXKPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCNC3 |
Origin of Product |
United States |
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